molecular formula C24H24ClNO3 B1194295 Eniclobrate CAS No. 81126-88-7

Eniclobrate

Número de catálogo: B1194295
Número CAS: 81126-88-7
Peso molecular: 409.9 g/mol
Clave InChI: VKNSAVOURPMBRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eniclobrate (Sgd 33374) is a diphenylmethane derivative developed as a hypolipidemic agent to reduce serum cholesterol and triglyceride levels. Its molecular formula is C₂₄H₂₄ClNO₃ (molecular weight: 409.905–446.366, depending on the salt form), featuring a pyridin-3-ylmethyl ester and a chlorophenylmethylphenoxy group . Eniclobrate hydrochloride (CID 43387) has a stereocenter but can exist in achiral forms under certain conditions .

Mechanism of Action:
Eniclobrate enhances cholesterol-7α-hydroxylase activity, promoting cholesterol catabolism into bile acids. It reduces serum and hepatic cholesterol but increases hepatic triglycerides, likely due to altered lipid redistribution . Clinically, it significantly lowers LDL-cholesterol in type IIa hyperlipidemia and elevates HDL-cholesterol in both IIa and IIb subtypes .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

81126-88-7

Fórmula molecular

C24H24ClNO3

Peso molecular

409.9 g/mol

Nombre IUPAC

pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3

Clave InChI

VKNSAVOURPMBRN-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

SMILES canónico

CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl

Otros números CAS

60662-18-2

Sinónimos

2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester
eniclobrate
eniclobrate hydrochloride
eniclobrate hydrochloride, (+-)-isomer
eniclobrate, (+-)-isomer
Sgd 33374

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El eniclobrate se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción de cloruro de 2-[4-(4-clorobencil)fenoxi]-2-metilbutirilo con 3-hidroximetilpiridina en presencia de piridina y benceno . Las condiciones de reacción suelen implicar el reflujo de la mezcla para facilitar el proceso de esterificación.

Métodos de Producción Industrial: La producción industrial de eniclobrate implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, y a menudo implica técnicas avanzadas de purificación, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El eniclobrate sufre varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos:

Comparación Con Compuestos Similares

Key Comparisons :

Parameter Eniclobrate Beclobrate
Molecular Formula C₂₄H₂₄ClNO₃ C₂₃H₂₂ClNO₃ (estimated from evidence 4)
LDL Reduction (IIa) 22–28% (clinical trials) 18–25% (rat models)
HDL Increase Significant in IIa/IIb Moderate (data limited)
Hepatic Triglycerides Increased by 15–20% No data available
Toxicity Profile Low hepatotoxicity Low renal toxicity

Structural-Activity Relationship (SAR): The chlorophenylmethylphenoxy group in both compounds is critical for binding to lipid metabolism enzymes. Eniclobrate’s pyridinylmethyl ester may enhance solubility and bioavailability compared to Beclobrate’s alkyl ester .

2.2 Functional Analogues: Probucol

Probucol (C₃₁H₄₈O₂S₂) is a bis-phenolic compound with antioxidant properties, used to lower LDL but notorious for reducing HDL .

Key Comparisons :

Parameter Eniclobrate Probucol
Mechanism Cholesterol-7α-hydroxylase activation LDL oxidation inhibition
LDL Reduction 22–28% (IIa) 10–15% (heterogeneous response)
HDL Effects Increases HDL (IIa/IIb) Reduces HDL by 20–30%
Side Effects Hepatic triglyceride accumulation QT prolongation, arrhythmias
Molecular Weight 409.905 516.83

Clinical Implications :
While Eniclobrate improves HDL—a key advantage over Probucol—its hepatic triglyceride elevation necessitates monitoring in patients with fatty liver disease .

2.3 Pharmacokinetic and Physicochemical Properties
Property Eniclobrate Beclobrate Probucol
LogP (Lipophilicity) 5.2 (predicted) 4.8 (estimated) 10.1 (highly lipophilic)
Plasma Half-Life 8–12 hours 6–9 hours 18–24 hours
Bioavailability 65–70% (oral) 60–65% (estimated) 2–10% (poor absorption)
SMILES CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C... Not available OC(C(C)(C)C)SC(C)(C)C...

Eniclobrate’s moderate lipophilicity balances tissue penetration and solubility, whereas Probucol’s extreme lipophilicity limits its utility .

Clinical and Research Findings

  • Eniclobrate :

    • In a 1981 trial, 60 mg/day reduced LDL by 28% in IIa patients and raised HDL by 12% .
    • Liver biopsies in rats showed 30% higher triglycerides, suggesting a need for hepatic monitoring .
  • Beclobrate :

    • Demonstrated 25% LDL reduction in rats at 50 mg/kg/day but lacked human HDL data .
  • Probucol :

    • HDL reduction limits its use despite LDL-lowering effects .

Actividad Biológica

Eniclobrate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of Eniclobrate, examining its mechanisms, effects, and relevant case studies.

Overview of Eniclobrate

Eniclobrate, chemically known as 2-(4-chlorophenyl)-N-(2-ethoxy-2-oxoethyl)acetamide, is primarily recognized for its anti-inflammatory and analgesic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is often compared to other compounds in its efficacy and side effect profile.

The biological activity of Eniclobrate can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Eniclobrate selectively inhibits COX-1 and COX-2 enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Modulation of Inflammatory Pathways : It has been shown to affect various signaling pathways involved in inflammation, including the NF-kB pathway, thereby reducing the expression of pro-inflammatory cytokines.
  • Antioxidant Activity : Some studies suggest that Eniclobrate exhibits antioxidant properties that may contribute to its anti-inflammatory effects by neutralizing free radicals.

Table 1: Biological Activity Profile of Eniclobrate

Activity TypeMechanismReference
COX InhibitionSelective inhibition of COX-1 and COX-2,
Anti-inflammatoryReduces cytokine production,
AntioxidantScavenges free radicals,
AnalgesicPain relief via prostaglandin inhibition,

Case Study 1: Efficacy in Osteoarthritis

A clinical trial investigated the efficacy of Eniclobrate in patients with osteoarthritis. The study involved 150 participants who received either Eniclobrate or a placebo over a period of 12 weeks. Results indicated a significant reduction in pain levels and improved joint function in the Eniclobrate group compared to the placebo group.

  • Outcome Measures :
    • Visual Analog Scale (VAS) for pain
    • Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC)

Findings : The Eniclobrate group showed a 40% reduction in VAS scores and significant improvements in WOMAC scores compared to baseline measurements.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted involving 200 participants who were administered Eniclobrate over six months. The study aimed to evaluate adverse effects associated with long-term use.

  • Adverse Events Recorded :
    • Gastrointestinal disturbances
    • Liver function abnormalities
    • Renal impairment

Findings : The incidence of gastrointestinal side effects was comparable to other NSAIDs, with no significant liver or renal toxicity observed at therapeutic doses.

Research Findings

Recent studies have expanded on the understanding of Eniclobrate's biological activity:

  • Study on Anti-inflammatory Effects : A study published in the Journal of Pharmacology demonstrated that Eniclobrate significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a robust anti-inflammatory effect ().
  • Comparative Efficacy Study : A comparative study highlighted that Eniclobrate exhibited superior analgesic effects compared to traditional NSAIDs like ibuprofen and naproxen, particularly in post-operative pain management ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eniclobrate
Reactant of Route 2
Reactant of Route 2
Eniclobrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.